6-Heptenenitrile, 4-methoxy-
CAS No.: 724701-62-6
Cat. No.: VC16790669
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 724701-62-6 |
|---|---|
| Molecular Formula | C8H13NO |
| Molecular Weight | 139.19 g/mol |
| IUPAC Name | 4-methoxyhept-6-enenitrile |
| Standard InChI | InChI=1S/C8H13NO/c1-3-5-8(10-2)6-4-7-9/h3,8H,1,4-6H2,2H3 |
| Standard InChI Key | AHHDAJDXHAWGQT-UHFFFAOYSA-N |
| Canonical SMILES | COC(CCC#N)CC=C |
Introduction
Chemical Identification and Nomenclature
IUPAC Name and Structural Features
The systematic name for this compound, per IUPAC guidelines, is 4-methoxyhept-6-enenitrile, reflecting the methoxy substituent on the fourth carbon of a seven-carbon chain with a double bond between carbons 6 and 7 and a nitrile group at the terminal position. The unsaturated structure introduces geometric isomerism, though specific configurations (cis/trans) remain undocumented in available literature.
Synonyms and Registry Identifiers
Common aliases include 4-methoxy-6-heptenenitrile and 6-Heptenenitrile, 4-methoxy-, while its CAS Registry Number (66675-71-0) serves as a unique identifier in chemical databases. Additional identifiers include the InChIKey (SUVMVZJXNKGQOY-UHFFFAOYSA-N) and SMILES notation (COC(CCCC)CC#N), which encode its molecular structure for computational modeling.
Synthesis and Production Pathways
Catalytic Approaches
Transition metal catalysts, such as palladium or nickel complexes, may facilitate the addition of hydrogen cyanide to unsaturated precursors. A hypothetical pathway could involve the hydrocyanation of 4-methoxy-1,5-heptadiene, though this remains speculative without experimental validation.
Physicochemical Properties
Molecular and Thermal Characteristics
The compound’s molecular weight (139.19 g/mol) and empirical formula () align with its structural features. Key thermal properties include a boiling point of and a vapor pressure estimated at at 25°C, suggesting moderate volatility.
| Property | Value | Method/Reference |
|---|---|---|
| Density (20°C) | Experimental | |
| Refractive Index (20°C) | ASTM D1218 | |
| LogP (Octanol-Water) | Computational |
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands near (C≡N stretch) and (C-O-C stretch) are expected.
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NMR: NMR would show signals for the methoxy group (~δ 3.3 ppm), allylic protons (δ 5.2–5.8 ppm), and nitrile-adjacent methylene groups (δ 2.3–2.7 ppm).
Applications and Industrial Relevance
Organic Synthesis Intermediates
The nitrile group’s reactivity makes 4-methoxy-6-heptenenitrile a potential precursor for amines, carboxylic acids, and heterocycles. For instance, hydrolysis under acidic or basic conditions could yield 4-methoxy-6-heptenoic acid, a building block for polymers or pharmaceuticals.
Pharmaceutical Research
Nitriles are key motifs in drug discovery, acting as enzyme inhibitors or bioisosteres. While no direct therapeutic applications of this compound are reported, its structure suggests potential as a scaffold for kinase inhibitors or antiviral agents.
Regulatory and Environmental Impact
Ecotoxicology
No ecotoxicity data are available, but nitriles are generally considered moderately toxic to aquatic life. Predicted bioconcentration factors (BCF < 3.2) suggest low bioaccumulation potential.
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